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Compound of Interest

Compound Name: CL-55

Cat. No.: B13441390

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Fluorothiazinone, a novel
antibacterial agent previously identified as CL-55. Fluorothiazinone represents a significant
advancement in the fight against antibiotic-resistant Gram-negative bacteria. Unlike traditional
antibiotics that target bacterial viability, Fluorothiazinone is an anti-virulence agent that inhibits
the Type Il Secretion System (T3SS) and flagellar assembly, crucial mechanisms for bacterial
pathogenicity. This guide details its chemical structure, mechanism of action, available
guantitative data, and relevant experimental protocols.

Chemical Structure and Properties

Fluorothiazinone is a small molecule belonging to the 2,4-disubstituted-4H-[1][2][3]-thiadiazine-
5-one class of compounds.[3][4]

IUPAC Name: N-(2,4-difluorophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methyl]-5-oxo-5,6-
dihydro-4H-[1][2][3]-thiadiazine-2-carboxamide

Synonyms: CL-55, Ftortiazinon

CAS Number: 1370706-59-4

Molecular Formula: C19H17F2N304S
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e Molar Mass: 421.42 g/mol

Mechanism of Action: A Novel Anti-Virulence
Strategy

Fluorothiazinone operates through a novel mechanism that disarms pathogenic bacteria rather
than killing them, thereby reducing the selective pressure that drives the development of
antibiotic resistance.[5] Its primary targets are two key virulence-associated structures in Gram-
negative bacteria: the Type Ill Secretion System (T3SS) and the flagellum.[3][6]

The T3SS is a needle-like apparatus that bacteria use to inject effector proteins directly into
host cells, leading to cytotoxicity and immune evasion.[6] The flagellum is a tail-like structure
essential for bacterial motility, allowing bacteria to move towards infection sites and form
biofilms.[3] Experimental data suggest that Fluorothiazinone inhibits the T3SS and the
flagellum ATPase, disrupting their assembly and function.[3] By inhibiting these systems,
Fluorothiazinone effectively suppresses toxin secretion, motility, intracellular survival, and
biofilm formation.[5]

Quantitative Data
Preclinical Data: Motility Inhibition

Fluorothiazinone has been shown to inhibit the motility of various Gram-negative bacteria in a
dose-dependent manner. Almost complete inhibition of motility in uropathogenic E. coli (UPEC)
was observed at a concentration of 100 pg/mL in a semisolid agar assay.[1]

. . Concentration for
Bacterial Species Assay Type . o Reference
Motility Inhibition

Uropathogenic E. coli ~100 pg/mL (near

Semisolid Agar o [1]
(UPEC) complete inhibition)
Pseudomonas o
. Semisolid Agar 100 pg/mL [1]
aeruginosa
Proteus mirabilis Semisolid Agar 100 pg/mL [1]
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Clinical Trial Data: Complicated Urinary Tract Infections

(cUTIs)

A clinical trial (NCT03638830) evaluated the efficacy of Fluorothiazinone in combination with

Cefepime for the treatment of complicated urinary tract infections.[3]

Fluorothiazinone + Placebo +
Outcome . . Reference
Cefepime Group Cefepime Group
Cure Rate (21 days
76.7% 55.2% [5]
post-therapy)
Relapse Rate (3
2.8% 21.7% [5]

months post-therapy)

Pharmacokinetic Data

Pharmacokinetic studies in healthy adults and animal models have provided insights into the

absorption, distribution, metabolism, and excretion of Fluorothiazinone.

Human Pharmacokinetics (Healthy Adults)[2]

Parameter

Value

Dosing Regimen

900 mg or 1200 mg every 12 hours

Dividing the total daily dose extends half-life and

Key Finding )
systemic exposure
Metabolism Metabolites have been identified
Excretion Low urinary recovery of unmetabolized drug

Preclinical Pharmacokinetics (Rats and Rabbits)[3]
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Parameter Finding

Bioavailability Higher when administered with starch (food)

o Distributes to all organs at concentrations
Distribution ) ) )
substantially higher than in blood

Excretion Primarily excreted in the feces

Experimental Protocols
Synthesis of 1,3,4-Thiadiazine Derivatives (General
Procedure)

While a specific, detailed protocol for the synthesis of Fluorothiazinone is not publicly available,
the following general procedure for the synthesis of related 5-oxo-N-phenyl-5,6-dihydro-4H-
1,3,4-thiadiazine-2-carboxamides can be adapted.[7]

Materials:

2-hydrazinyl-N-phenyl-2-thioxoacetamide

Ethyl chloroacetate

Triethylamine

Ethanol

Procedure:

» A mixture of 2-hydrazinyl-N-phenyl-2-thioxoacetamide (1 mmol), ethyl chloroacetate (1.2
mmol), and triethylamine (0.5 mL) in ethanol (10 mL) is refluxed for 4 hours.[7]

» The reaction progress is monitored by thin-layer chromatography (TLC).[7]

e Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected and
purified.[7]

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://journals.ekb.eg/article_310076_1e844746292badc20d361a05e82985e5.pdf
https://journals.ekb.eg/article_310076_1e844746292badc20d361a05e82985e5.pdf
https://journals.ekb.eg/article_310076_1e844746292badc20d361a05e82985e5.pdf
https://journals.ekb.eg/article_310076_1e844746292badc20d361a05e82985e5.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13441390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Bacterial Motility Assay (Semisolid Agar)

This protocol assesses the effect of Fluorothiazinone on bacterial swimming motility.[1]

Materials:

Bacterial culture (e.g., E. coli, P. aeruginosa)

Luria-Bertani (LB) broth

Agar

Fluorothiazinone stock solution (in DMSO)

Petri dishes

Procedure:

Prepare semisolid agar plates (e.g., 0.25% agar in LB) containing various concentrations of
Fluorothiazinone.[1] Include a control plate with the vehicle (DMSO) only.

o Grow the bacterial strain to the mid-logarithmic phase in liquid broth.[4]

 Inoculate the center of each semisolid agar plate with a single colony of the test bacterium
using a sterile toothpick.[4]

 Incubate the plates at 37°C for 24-48 hours.[4]
o Measure the diameter of the bacterial swarm on each plate.[4]

o Compare the swarm diameters on the Fluorothiazinone-containing plates to the control plate
to determine the extent of motility inhibition.[4]

Western Blot for Flagellar Protein Expression

This protocol can be used to determine if Fluorothiazinone affects the production of flagellin,
the primary protein component of the flagellum.[8]

Materials:
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e Bacterial culture

e Fluorothiazinone

o Lysis buffer

o SDS-PAGE gels

e PVDF membrane

e Primary antibody against flagellin (e.g., anti-H7 flagellin)

e Secondary antibody (HRP-conjugated)

Chemiluminescent substrate

Procedure:

o Grow bacterial cultures in the presence and absence of Fluorothiazinone.[8]

Harvest bacterial cells by centrifugation and lyse them to release cellular proteins.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Probe the membrane with a primary antibody specific for flagellin.[9]

Wash the membrane and incubate with a secondary HRP-conjugated antibody.[9]

Detect the protein bands using a chemiluminescent substrate and imaging system.

Compare the intensity of the flagellin bands between the treated and untreated samples.

Signaling Pathway and Experimental Workflow
Diagrams

The Type lll Secretion System (T3SS) and Flagellar
Assembly Pathway
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The following diagram illustrates the general structure of the T3SS and the flagellar apparatus,
highlighting their evolutionary relationship and shared components. Fluorothiazinone is
believed to interfere with the function of the ATPase, a critical component for the assembly and
function of both systems.

Caption: Fluorothiazinone inhibits the ATPase of the T3SS and flagellar systems.

Experimental Workflow for Assessing Motility Inhibition

The following diagram outlines the key steps in an experimental workflow to quantify the
inhibitory effect of Fluorothiazinone on bacterial motility.
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Caption: Workflow for the bacterial motility inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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